methyl1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylatehydrochloride
Description
Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride (C₁₇H₂₆N₂O₂·HCl, MW 290.41) is a tricyclic indole derivative featuring a fused cyclobutane ring and a methyl ester group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Key structural attributes include:
- Cyclobuta[b]indole core: A strained cyclobutane ring fused to an indole system, contributing to unique reactivity and stereochemical complexity .
- Methyl ester substituent: The ester group at the 2a-position influences electronic properties and metabolic stability.
- Stereochemistry: The rac-(2aR,7bR) configuration is critical for intermolecular interactions and biological activity .
Properties
Molecular Formula |
C12H14ClNO2 |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
methyl 1,2,3,7b-tetrahydrocyclobuta[b]indole-2a-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H13NO2.ClH/c1-15-11(14)12-7-6-9(12)8-4-2-3-5-10(8)13-12;/h2-5,9,13H,6-7H2,1H3;1H |
InChI Key |
SWCLYRCIEXNIMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC1C3=CC=CC=C3N2.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to produce the corresponding tricyclic indole . This method yields the compound in good quantities and purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used to study the properties and reactions of indole derivatives In biology, it is used to explore new drug candidates and understand biological processesIn industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
Ethyl (2aS,7bS)-7b-Methyl-1,2,3,7b-tetrahydro-2aH-Cyclobuta[b]indole-2a-carboxylate (125a)
- Structure : Shares the cyclobuta[b]indole core but substitutes the methyl ester with an ethyl ester and lacks the hydrochloride salt .
- Molecular Weight : 261.35 (neutral form), significantly lower than the hydrochloride form of the target compound.
Benzo[b]cyclobuta[d]pyran Derivatives (e.g., Compounds 2g, 3g, 5g)
- Core Structure : Replace the indole system with a coumarin-derived pyran ring fused to cyclobutane .
- Substituents : Feature acetyl, isobutyryl, or benzoyl groups instead of esters, leading to differences in polarity and hydrogen-bonding capacity.
Physical and Spectral Properties
Table 1: Comparative Data for Key Compounds
Spectral Analysis:
- NMR : The target compound’s indole protons (δ 6.5–7.5) and cyclobutane protons (δ 2.5–4.0) differ from benzo[b]cyclobuta[d]pyran derivatives, which exhibit shielded C8-protons in endo configurations (e.g., δ 4.5–5.0 for 3H ).
- IR : The hydrochloride salt introduces a broad peak ~2500–3000 cm⁻¹ (N–H stretch), absent in neutral esters like 125a .
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